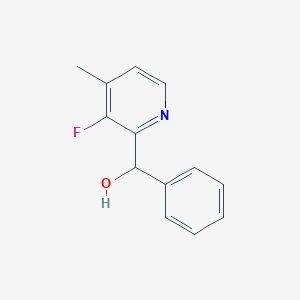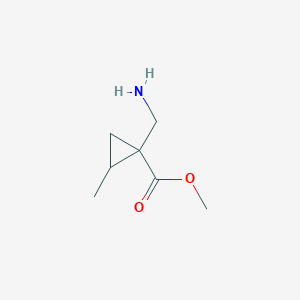![molecular formula C10H16O2S B13080926 2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)
2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)spiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O2S It is characterized by a spirocyclic structure, which includes a sulfur atom bonded to an ethyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)spiro[3One common method involves the cyclization of a suitable precursor, such as a 1,3-bis-electrophile, with a nucleophile to form the spirocyclic scaffold . Subsequent functionalization steps introduce the ethylsulfanyl and carboxylic acid groups under controlled reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)spiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which 2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects is not well-understood. its unique spirocyclic structure and functional groups suggest that it may interact with molecular targets through specific binding interactions. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: This compound has a similar spirocyclic core but with two carboxylic acid groups instead of one.
2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: This compound features an ethoxycarbonyl group in place of the ethylsulfanyl group.
Uniqueness
2-(Ethylsulfanyl)spiro[33]heptane-2-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds
Propiedades
Fórmula molecular |
C10H16O2S |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
2-ethylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2S/c1-2-13-10(8(11)12)6-9(7-10)4-3-5-9/h2-7H2,1H3,(H,11,12) |
Clave InChI |
KAAWELKXEAVCOI-UHFFFAOYSA-N |
SMILES canónico |
CCSC1(CC2(C1)CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


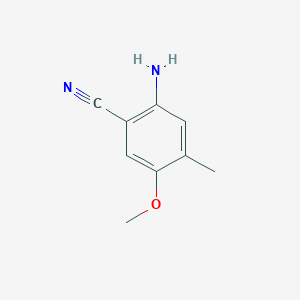
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)


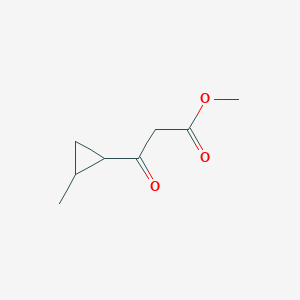

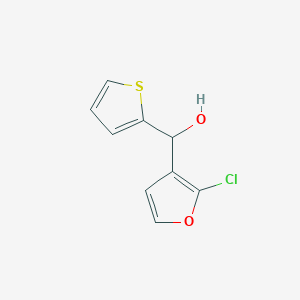
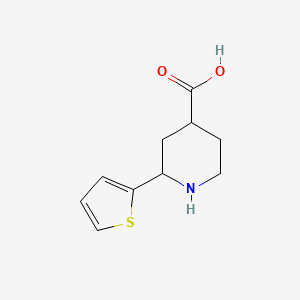

![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)
